molecular formula C21H21N3O3S2 B3005980 ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946359-91-7

ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B3005980
CAS RN: 946359-91-7
M. Wt: 427.54
InChI Key: CXLCKHDHMGGSLM-UHFFFAOYSA-N
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Description

The compound ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a multifunctional heterocyclic molecule. The structure of this compound suggests that it contains several interesting features, including a thienopyridine core, a benzo[d]thiazole moiety, and a cyclopropanecarboxamide group. These structural elements are often associated with a variety of biological activities, making such compounds valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to synthesize pyran, pyridine, and pyridazine derivatives, indicating the versatility of similar scaffolds in generating diverse heterocyclic systems . Additionally, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate demonstrates the feasibility of constructing thiazole rings, which are related to the thienopyridine core of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . This suggests that the compound of interest may also exhibit specific structural features that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate was transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the potential for functionalization at different positions of the heterocyclic core . Moreover, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various substituted pyridine carboxylate derivatives, indicating the synthetic versatility of the benzo[d]thiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and characterization. For example, the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyridine-6-carboxylate derivatives under solvent-free conditions suggests that such compounds can be obtained in a relatively environmentally friendly manner . The antibacterial and antifungal activities of these compounds also highlight the potential biological relevance of the compound .

Future Directions

The study of complex organic compounds like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential applications of this and related compounds .

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12-7-8-12)17(13)19-22-14-5-3-4-6-15(14)28-19/h3-6,12H,2,7-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLCKHDHMGGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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